molecular formula C6H11Cl2N3O2 B13270635 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid dihydrochloride

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid dihydrochloride

Cat. No.: B13270635
M. Wt: 228.07 g/mol
InChI Key: PVLNSKUHNSIQJX-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid dihydrochloride is a synthetic organic compound that belongs to the class of amino acids It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

    Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated precursors and nucleophiles such as amines, thiols, or alcohols under various conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different functional groups.

    Pyrazoline Derivatives: Compounds with similar pyrazole rings but different substituents.

    Indole Derivatives: Compounds with similar heterocyclic structures but different core rings.

Uniqueness

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.07 g/mol

IUPAC Name

2-amino-2-(1-methylpyrazol-4-yl)acetic acid;dihydrochloride

InChI

InChI=1S/C6H9N3O2.2ClH/c1-9-3-4(2-8-9)5(7)6(10)11;;/h2-3,5H,7H2,1H3,(H,10,11);2*1H

InChI Key

PVLNSKUHNSIQJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)N.Cl.Cl

Origin of Product

United States

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